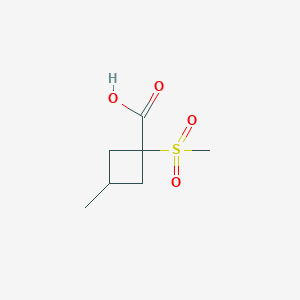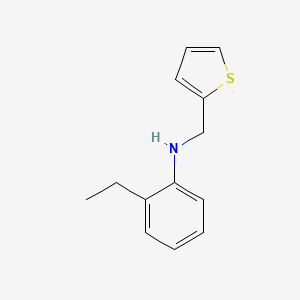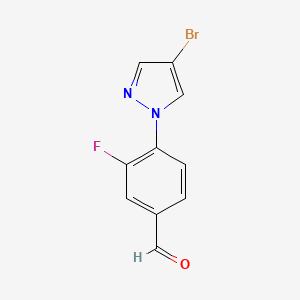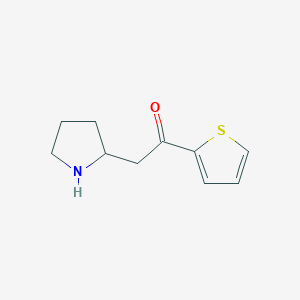
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₂O₄S and a molecular weight of 192.23 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group .
Vorbereitungsmethoden
The synthesis of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Substitution with Methanesulfonyl Group: The cyclobutane ring is then substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Analyse Chemischer Reaktionen
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, including enzyme inhibition and activation. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid: Similar structure but with a different substitution pattern on the cyclobutane ring.
1-Methanesulfonyl-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
1-Methanesulfonyl-3-methylcyclopentane-1-carboxylic acid: Similar functional groups but with a cyclopentane ring instead of a cyclobutane ring.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.
Eigenschaften
Molekularformel |
C7H12O4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
3-methyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-5-3-7(4-5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
YDYDFNVRITZTTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(C(=O)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B13304151.png)
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13304159.png)

![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)

![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)

![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)

![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)

